molecular formula C24H26N4O3 B2699240 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251677-80-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2699240
CAS No.: 1251677-80-1
M. Wt: 418.497
InChI Key: GXYYXESCPKHGJK-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the 2,3-dihydrobenzo[b][1,4]dioxin and the 1,8-naphthyridine derivatives. These intermediates are then coupled through a series of reactions, including amination and acylation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and molecules containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety. Examples include:

  • (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,8-naphthyridine
  • (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methylquinoline

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-7-9-28(10-8-15)24(29)19-14-25-23-18(5-3-16(2)26-23)22(19)27-17-4-6-20-21(13-17)31-12-11-30-20/h3-6,13-15H,7-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYYXESCPKHGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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